Superior Antivascular Potency: OXi4503 Induces >50% Vascular Shutdown at 1 mg/kg Versus CA4P's No Measurable Effect at 10 mg/kg
In a direct head-to-head comparison in the murine breast adenocarcinoma CaNT model, OXi4503 (CA1P) induced a greater than 50% reduction in functional vascular volume at a dose of 1 mg/kg, and this vascular shutdown increased to 80% or more following doses of 10, 25, and 50 mg/kg. In contrast, CA4P induced only approximately 40% vascular shutdown at 50 mg/kg and had no measurable effect at 10 mg/kg [1]. This demonstrates that OXi4503 is substantially more potent as a vascular disrupting agent, with effective antivascular activity at doses at least 10-fold lower than those required for CA4P to produce any measurable effect.
| Evidence Dimension | Reduction in functional vascular volume |
|---|---|
| Target Compound Data | OXi4503 (CA1P) 1 mg/kg: >50% reduction; OXi4503 10-50 mg/kg: ≥80% reduction |
| Comparator Or Baseline | CA4P 10 mg/kg: no measurable effect; CA4P 50 mg/kg: ~40% reduction |
| Quantified Difference | OXi4503 is >50-fold more potent at equivalent vascular effect; effective dose for >50% shutdown: OXi4503 1 mg/kg vs CA4P >50 mg/kg |
| Conditions | Murine breast adenocarcinoma CaNT model; functional vascular volume measured after single intraperitoneal dose |
Why This Matters
Procurement of OXi4503/CA1P over CA4P enables antivascular studies at substantially lower doses, reducing compound consumption costs and potentially minimizing dose-dependent toxicities while achieving equivalent or superior vascular shutdown.
- [1] Hill, S. A., Toze, G. M., Pettit, G. R., & Chaplin, D. J. (2002). Preclinical evaluation of the antitumour activity of the novel vascular targeting agent Oxi 4503. Anticancer Research, 22(3), 1453-1458. View Source
